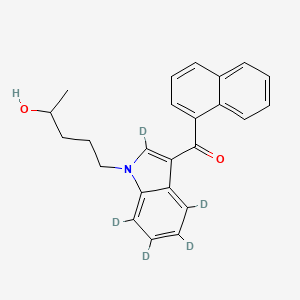
(+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5” is an isotope labelled metabolite of XLR11 . XLR11 is a synthetic cannabinoid featuring a tetramethylcyclopropyl group . The molecular formula of the compound is C21H23D5FNO2 and it has a molecular weight of 350.48 .
Synthesis Analysis
The compound is intended for use as an internal standard for the quantification of XLR11 N- (4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry . It is an expected phase 1 metabolite of XLR11, based on the known metabolism of similar compounds .Molecular Structure Analysis
The formal name of the compound is (1- (5-fluoro-4-hydroxypentyl)-1H-indol-3-yl) (2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5 . The SMILES string representation is O=C (C1C © ©C1 ©C)C2=C ( [2H])N (CCCC (O)CF)C3=C2C ( [2H])=C ( [2H])C ( [2H])=C3 [2H] .Chemical Reactions Analysis
The compound is a metabolite of XLR11, which is a synthetic cannabinoid . The exact chemical reactions leading to the formation of this metabolite are not specified in the available resources.Physical And Chemical Properties Analysis
The compound is available as a 100 µg/ml solution in methanol . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Applications De Recherche Scientifique
Metabolite Analysis for Substance Abuse Detection : JWH-018 and its metabolites, including the N-(4-hydroxypentyl) variant, are often analyzed to detect synthetic cannabinoid abuse. For instance, a study revealed the detection of various JWH-018 metabolites, including N-5-hydroxylated and carboxylated metabolites, in urine samples of individuals suspected of abusing synthetic cannabinoids (Jang et al., 2014).
Comparison with Other Synthetic Cannabinoids : Research has been conducted to differentiate between the abuse of different synthetic cannabinoids, such as JWH-018 and AM-2201. The presence of specific metabolites, including the N-(4-hydroxypentyl) metabolite of JWH-018, plays a crucial role in distinguishing between these substances (Hutter et al., 2013).
Toxicological Impacts : Studies have explored the toxicological impact of JWH-018 and its metabolites on human cell lines. For example, research comparing the toxicity of JWH-018 and its N-(3-hydroxypentyl) metabolite showed a higher toxicity for the metabolite, indicating its potential harmful effects on human health (Couceiro et al., 2016).
Pharmacokinetic Properties : Investigations into the pharmacokinetic properties of JWH-018 and its metabolites, including their concentration and elimination patterns in the human body, have been conducted. Such studies are crucial for understanding the drug's behavior and impact in the body (Toennes et al., 2017).
Role in Forensic Science : The metabolites of JWH-018, including the N-(4-hydroxypentyl) variant, are important in forensic science for the confirmation of synthetic cannabinoid use. Analytical methods have been developed for their detection in biological samples, aiding in legal and forensic investigations (Öztürk et al., 2015).
Safety And Hazards
The compound is intended for research use only and not for administration to humans . The safety data sheet indicates that the material may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation .
Propriétés
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/i4D,5D,12D,14D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBQQHYZJTRAS-NXZSVEOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017314 |
Source


|
| Record name | (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5 | |
CAS RN |
1413427-49-2 |
Source


|
| Record name | (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)

![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)
![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)

![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)

![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)


